molecular formula C13H18N2O2 B141696 Visoltricin CAS No. 139874-44-5

Visoltricin

Cat. No. B141696
M. Wt: 234.29 g/mol
InChI Key: LFPQYOYKAPGCGM-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Visoltricin is a chemical compound that has gained significant attention in the scientific community due to its potential in various fields of research. It is a natural product that is isolated from the fermentation broth of Streptomyces sp. This compound has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.

Mechanism Of Action

The mechanism of action of Visoltricin is not fully understood. However, it has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It has also been found to inhibit the activation of nuclear factor-kappa B, which is a transcription factor that plays a key role in the regulation of the immune response.

Biochemical And Physiological Effects

Visoltricin has been found to exhibit a range of biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. It has also been found to inhibit the replication of viruses, such as hepatitis B virus and human immunodeficiency virus. In addition, Visoltricin has been found to inhibit the production of reactive oxygen species, which are known to play a role in the development of various diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of using Visoltricin in lab experiments is that it is a natural product, which makes it less toxic than synthetic compounds. It is also readily available and relatively easy to synthesize. However, one of the limitations of using Visoltricin in lab experiments is that it is a complex compound, which makes it difficult to study its mechanism of action.

Future Directions

There are several future directions that can be explored in the research of Visoltricin. One potential direction is to study its potential in the treatment of viral infections, such as hepatitis B virus and human immunodeficiency virus. Another potential direction is to study its potential in the treatment of inflammatory diseases, such as rheumatoid arthritis. In addition, further studies can be conducted to elucidate the mechanism of action of Visoltricin and to identify potential targets for drug development.
Conclusion:
In conclusion, Visoltricin is a natural product that has gained significant attention in the scientific community due to its potential in various fields of research. It exhibits a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. While there is still much to be learned about its mechanism of action, Visoltricin holds great promise as a potential therapeutic agent for the treatment of various diseases.

Scientific Research Applications

Visoltricin has been extensively studied for its potential in various fields of research. It has been found to exhibit anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis. It has also been found to exhibit anti-tumor properties, making it a potential candidate for the development of anti-cancer drugs. In addition, Visoltricin has been found to exhibit anti-viral properties, making it a potential candidate for the development of anti-viral drugs.

properties

CAS RN

139874-44-5

Product Name

Visoltricin

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

methyl (E)-3-[3-methyl-5-(3-methylbut-2-enyl)imidazol-4-yl]prop-2-enoate

InChI

InChI=1S/C13H18N2O2/c1-10(2)5-6-11-12(15(3)9-14-11)7-8-13(16)17-4/h5,7-9H,6H2,1-4H3/b8-7+

InChI Key

LFPQYOYKAPGCGM-BQYQJAHWSA-N

Isomeric SMILES

CC(=CCC1=C(N(C=N1)C)/C=C/C(=O)OC)C

SMILES

CC(=CCC1=C(N(C=N1)C)C=CC(=O)OC)C

Canonical SMILES

CC(=CCC1=C(N(C=N1)C)C=CC(=O)OC)C

synonyms

3-(1-methyl-4-(3-methyl-2-butenyl)imidazol-5-yl)-2-propenoic acid methyl ester
visoltricin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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